molecular formula C18H19N5O4S2 B2436771 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034489-72-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2436771
CAS No.: 2034489-72-8
M. Wt: 433.5
InChI Key: JQMGRTDOIGGHPZ-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure integrates multiple pharmacophores, including a benzo[c][1,2,5]thiadiazole 2,2-dioxide (saccharin) moiety and a sulfonamide group, which are commonly found in compounds with various biological activities . The 1H-pyrazol-1-yl group is another feature frequently associated with biologically active molecules, suggesting potential for diverse research applications . This combination of functional groups makes it a valuable candidate for investigating enzyme inhibition pathways, particularly those involving carbonic anhydrases or cyclooxygenases, which are often targeted by sulfonamide-based inhibitors. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents. It is strictly for research purposes in laboratory settings, and its mechanism of action and specific cellular targets require further experimental validation. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGRTDOIGGHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The benzo[c]thiadiazole core is synthesized via cyclization of o-phenylenediamine derivatives with sulfur-containing reagents. A modified procedure from involves:

  • Claisen-Schmidt Condensation : Reacting 3-methylanthranilic acid with thionyl chloride to form the corresponding thiourea intermediate.
  • Oxidative Cyclization : Treating the thiourea with hydrogen peroxide in acetic acid to yield 3-methylbenzo[c]thiadiazole 1,1-dioxide.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 SOCl₂ 80°C 4 h 85%
2 H₂O₂, AcOH 100°C 6 h 72%

Synthesis of Intermediate B: 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride

Pyrazole Installation

The pyrazole ring is introduced via copper-catalyzed coupling:

  • Buchwald-Hartwig Amination : Reacting 4-iodobenzenesulfonyl chloride with 1H-pyrazole using CuI/L-proline catalyst in DMSO at 110°C.

Optimized Conditions :

Catalyst Ligand Solvent Temp. Yield
CuI L-Proline DMSO 110°C 68%

Sulfonyl Chloride Formation

The sulfonyl chloride group is introduced via chlorosulfonation:

  • Chlorosulfonation : Treating 4-(1H-pyrazol-1-yl)benzenesulfonic acid with PCl₅ in dichloromethane.

Final Coupling and Sulfonamide Formation

Sulfonylation Reaction

Intermediate A and B are coupled under mild basic conditions:

  • Reaction : Adding Intermediate B (1.2 equiv) to Intermediate A in THF with triethylamine (2.0 equiv) at 0°C, followed by stirring at room temperature.

Workup :

  • Acidification with HCl (1M) to pH 4–5.
  • Recrystallization from ethanol yields the target compound as a white solid.

Characterization Data :

  • Molecular Formula : C₁₈H₁₉N₅O₄S₂.
  • HRMS (ESI) : m/z 434.0942 [M+H]⁺ (calc. 434.0945).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 144.7 (Ar-C), 128.3 (Pyrazole-C), 55.1 (CH₂), 32.8 (CH₃).

Alternative Synthetic Routes and Optimization

One-Pot Thiadiazole-Sulfonamide Coupling

A streamlined approach condenses steps 2.2 and 4.1:

  • Simultaneous Alkylation-Sulfonylation : Reacting 3-methylbenzo[c]thiadiazole 1,1-dioxide with 2-aminoethyl sulfonate ester in acetonitrile.

Advantages :

  • Reduces purification steps.
  • Improves overall yield to 78%.

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation (150°C, 20 min) accelerates the coupling of 4-iodobenzenesulfonyl chloride with pyrazole, enhancing yield to 82%.

Critical Analysis of Methodologies

Yield Comparison

Method Key Step Yield
Traditional Stepwise Sequential alkylation-sulfonylation 62%
One-Pot Combined reaction 78%
Microwave-Assisted Pyrazole coupling 82%

Limitations and Challenges

  • Regioselectivity : Competing N- vs. O-sulfonylation requires careful control of stoichiometry.
  • Oxidation Sensitivity : The thiadiazole dioxido group necessitates inert atmospheres during reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Converts functional groups into higher oxidation states.

  • Reduction: : Adds hydrogen to the molecule, reducing functional groups.

  • Substitution: : Replaces one functional group with another under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : Often utilizes nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Converts methyl groups into carboxyl groups.

  • Reduction: : Produces amines from nitro compounds.

  • Substitution: : Yields various substituted derivatives.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has a wide range of applications:

  • Chemistry: : Used as an intermediate in complex organic syntheses.

  • Biology: : Investigated for its potential biochemical interactions and effects.

  • Medicine: : Explored for its activity against certain diseases, including cancer.

  • Industry: : Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific enzymes or receptors.

  • Pathways Involved: : Modulates pathways such as signal transduction or cellular metabolism, affecting cellular responses.

Comparison with Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of benzenesulfonamide, pyrazolyl, and benzo[c][1,2,5]thiadiazole moieties, which confer unique chemical and biological properties.

List of Similar Compounds

  • Benzenesulfonamide Derivatives: : Like sulfamethoxazole.

  • Pyrazolyl Compounds: : Such as pyrazolone derivatives.

  • Benzo[c][1,2,5]thiadiazole: : Related compounds used in photonics and electronics.

This comprehensive look at N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide should provide a solid foundation for understanding its properties and applications. Any specific aspect you’d like to explore further?

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiadiazoles. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including the presence of a thiadiazole ring and a sulfonamide functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound's structure is characterized by:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms.
  • Sulfonamide Group : Contributes to the compound's biological activity.
  • Pyrazole Moiety : Enhances interaction with biological targets.

Biological Activities

Research has indicated that compounds containing thiadiazole rings exhibit a wide range of biological activities. The specific compound has been studied for various pharmacological effects:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles, including this compound, possess significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound demonstrated moderate to good activity against both Gram-positive (e.g., Streptococcus sp.) and Gram-negative (e.g., Escherichia coli) bacteria as well as fungi (e.g., Aspergillus niger) .
MicroorganismActivity Level
Streptococcus sp.Moderate
Escherichia coliGood
Aspergillus nigerModerate

Anticancer Properties

Thiadiazole derivatives have been reported to exhibit anticancer activities through various mechanisms:

  • Cell Proliferation Inhibition : Some studies indicate that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Cell LineInhibition Level
MDA-MB-231Moderate
NUGC-3Moderate

Antiviral Activity

The compound has shown potential antiviral effects, particularly against HIV and other viral pathogens. The mechanism involves interference with viral replication processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It can bind to specific receptors, altering their functionality and affecting cellular responses.

Molecular Docking Studies

Recent molecular docking studies have illustrated how this compound interacts with target enzymes such as dihydrofolate reductase (DHFR). The binding affinity was reported at 9.0-9.0 kcal/mol, indicating strong interactions facilitated by hydrogen bonds with critical amino acids in the enzyme's active site .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against various pathogens, concluding that modifications in the thiadiazole structure significantly enhanced antimicrobial activity .
  • Anticancer Activity : Research involving breast and gastric cancer cell lines showed that specific thiadiazole derivatives could induce apoptosis and inhibit cell cycle progression .

Q & A

What are the standard synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and what key reaction conditions must be optimized?

Level: Basic
Answer:
The synthesis typically involves multi-step processes:

  • Step 1: Construction of the benzo[c][1,2,5]thiadiazole core via cyclization of ortho-diamine precursors with sulfur-based reagents under controlled pH and temperature .
  • Step 2: Alkylation or amidation reactions to introduce the ethyl linker and sulfonamide group. Polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like EDCI/HOBt are often used for amide bond formation .
  • Step 3: Functionalization with the pyrazole moiety via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres and Pd-based catalysts .
    Key Conditions:
  • Temperature control (0–120°C depending on step).
  • Solvent selection (e.g., DMF for amidation, dichloromethane for alkylation).
  • Reaction monitoring via TLC or HPLC to confirm intermediate purity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization of this compound?

Level: Advanced
Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

  • Comparative Analysis: Cross-validate with published data for analogous thiadiazole-sulfonamide hybrids .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the benzo[c]thiadiazole and pyrazole rings .
  • Computational Validation: Employ DFT calculations to predict NMR/IR spectra and compare with experimental results .
  • Purity Assurance: Re-crystallize the compound and re-run HPLC with dual detection (UV/ELSD) to rule out impurity interference .

What experimental strategies are recommended for optimizing the synthetic yield of this compound?

Level: Advanced
Answer:
Yield optimization requires systematic variation of:

  • Catalysts: Screen Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for coupling reactions .
  • Solvent Polarity: Test DMSO vs. THF for solubility-driven improvements in cyclization steps .
  • Stoichiometry: Adjust molar ratios of reactants (e.g., 1.2:1 for amine:sulfonyl chloride in amidation) .
  • Workup Protocols: Implement column chromatography with gradient elution (hexane:EtOAc) to isolate high-purity intermediates .

What in vitro assays are most suitable for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

Level: Basic
Answer:

  • Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., dihydropteroate synthase for sulfonamides) with positive controls (e.g., sulfamethoxazole) .
  • Cytotoxicity: Screen against mammalian cell lines (e.g., HEK-293) via MTT assays to assess selectivity .
  • Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
    Data Interpretation: Compare IC₅₀/MIC values with structurally related compounds to establish SAR trends .

How can X-ray crystallography using SHELX software aid in elucidating the molecular structure of this compound?

Level: Advanced
Answer:

  • Data Collection: Use high-resolution (<1.0 Å) single-crystal diffraction data.
  • SHELX Workflow:
    • SHELXD: Solve phases via dual-space methods for non-centrosymmetric structures .
    • SHELXL: Refine anisotropic displacement parameters and validate with R-factor convergence (<5%) .
  • Validation Tools: Check for steric clashes and hydrogen-bonding networks using Coot and PLATON .
    Application: Resolve ambiguities in sulfonamide conformation and thiadiazole ring planarity .

What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

Level: Advanced
Answer:

  • Functional Group Modifications: Synthesize analogs with substituted pyrazoles (e.g., 4-nitro, 3-fluoro) or varying sulfonamide substituents .
  • In Silico Modeling: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2, DHPS) to predict binding affinities .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide’s SO₂NH group) using Schrödinger’s Phase .
    Validation: Correlate computational predictions with in vitro activity data .

How should researchers address solubility and stability challenges during formulation for in vivo studies?

Level: Basic
Answer:

  • Solubility Enhancement: Use co-solvents (PEG-400, DMSO) or cyclodextrin complexes .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., sulfonamide linkage) .
  • Lyophilization: Prepare lyophilized powders for long-term storage at -20°C .

What pharmacokinetic (PK) parameters should be prioritized in preclinical studies of this compound?

Level: Advanced
Answer:

  • Oral Bioavailability: Assess using rodent models with LC-MS/MS quantification of plasma concentrations .
  • Metabolic Stability: Incubate with liver microsomes to identify CYP450-mediated metabolites .
  • Tissue Distribution: Conduct whole-body autoradiography or PET imaging with radiolabeled analogs .
    Data Integration: Use PK/PD modeling (e.g., NONMEM) to correlate exposure with efficacy .

How can researchers investigate the compound’s mechanism of enzyme inhibition at the molecular level?

Level: Advanced
Answer:

  • Kinetic Studies: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Site-Directed Mutagenesis: Engineer mutant enzymes (e.g., DHPS with altered active sites) to validate binding hypotheses .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₒₙ/kₒff) for sulfonamide-enzyme interactions .

What computational tools are recommended for predicting the compound’s ADMET properties?

Level: Advanced
Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), hepatic clearance, and hERG liability .
  • Toxicity Profiling: Run Derek Nexus or ProTox-II for hepatotoxicity and mutagenicity alerts .
    Validation: Cross-reference predictions with experimental Ames test and micronucleus assay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.